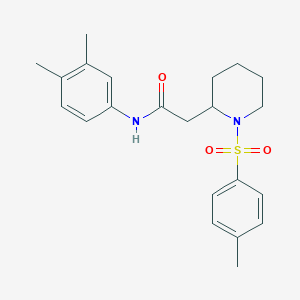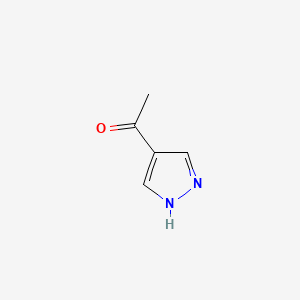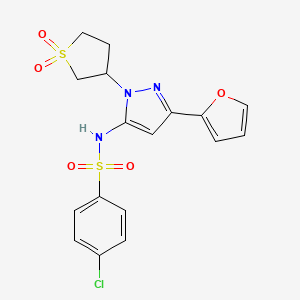![molecular formula C19H13BrN4O2S B2715477 5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide CAS No. 1251691-39-0](/img/structure/B2715477.png)
5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzodiazepine Receptor Ligands
Benzodiazepines are a class of drugs known for their central nervous system effects, including anxiolytic, sedative, and muscle relaxant properties. CGS 20625, a novel pyrazolopyridine anxiolytic, is a potent and selective ligand for the central benzodiazepine receptor, showing little affinity for other neurotransmitter receptor binding sites. This compound has been found to exhibit partial agonist or mixed agonist/antagonist properties, indicating its potential for research in modifying benzodiazepine receptor interactions without the sedative effects typically associated with this class of compounds (Williams et al., 1989).
Antiglutamatergic Strategies for Ethanol Detoxification
Research into antiglutamatergic strategies for managing ethanol withdrawal symptoms has revealed that compounds acting on GABA receptors, like diazepam, can significantly reduce withdrawal severity. This demonstrates the utility of GABAergic compounds in research focused on addiction and withdrawal, offering insights into how modifications of the GABAergic system can impact physiological and psychological states (Krupitsky et al., 2007).
Role in Functional Connectivity
The impact of benzodiazepines on brain function extends to altering resting-state functional connectivity. Diazepam administration has been shown to increase functional connectivity in the medial visual network and the middle/inferior temporal network in healthy adults, suggesting that benzodiazepines can modulate emotional processing and visual system connectivity in the brain (Pflanz et al., 2015).
Therapeutic Potential in Hepatic Encephalopathy
The role of GABA-ergic activity in hepatic encephalopathy has been explored, with studies suggesting that elevated brain concentrations of benzodiazepine agonists might contribute to the pathogenesis of this condition. This highlights the potential research application of benzodiazepine receptor antagonists in managing hepatic encephalopathy, providing a basis for clinical trials investigating new treatments for this disorder (Basile et al., 1991).
Mecanismo De Acción
Bromophenyl Compounds
Bromophenyl is a common motif in medicinal chemistry, known for its ability to form stable carbon-bromine bonds. The bromine atom can also serve as a bioisostere for other halogens or hydrogen, potentially modifying the compound’s lipophilicity, electronic distribution, and steric bulk .
Methylsulfanylphenyl Compounds
Methylsulfanylphenyl is another common motif in medicinal chemistry. The sulfur atom in the methylsulfanyl group can engage in unique interactions with biological targets, potentially enhancing binding affinity .
Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Pyridazinone Compounds
Pyridazinones are a class of compounds that have been studied for their potential biological activities, including analgesic, anti-inflammatory, and antihypertensive effects .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-27-15-7-5-12(6-8-15)18-21-19(26-23-18)17-16(25)9-10-24(22-17)14-4-2-3-13(20)11-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSBYMTROHTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


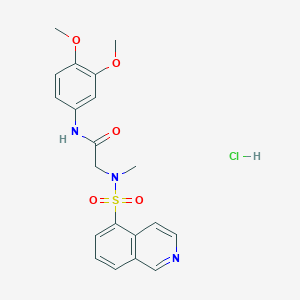
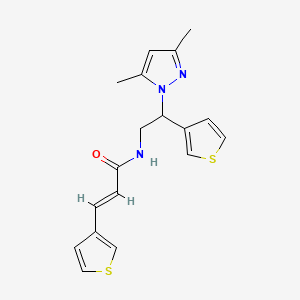

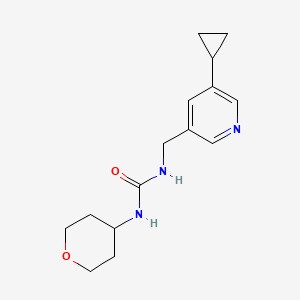
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

